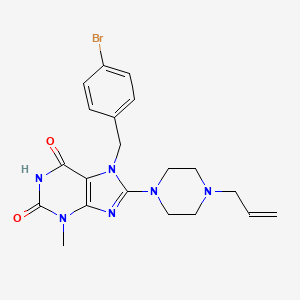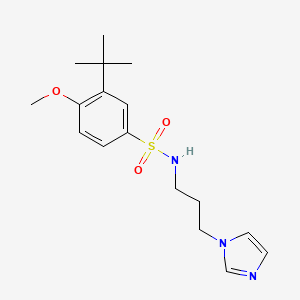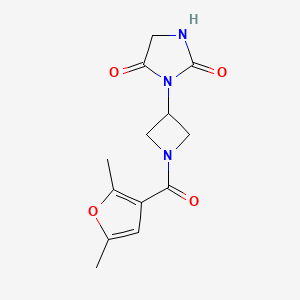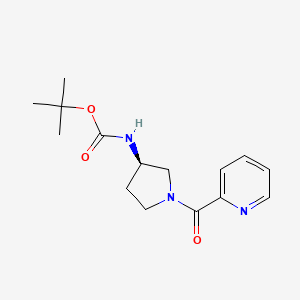
(4-Ethyl-1,2-oxazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Ethyl-1,2-oxazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of oxazoline compounds, which include “(4-Ethyl-1,2-oxazol-3-yl)methanol”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a novel protocol for the synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a ruthenium(II) catalyst .Molecular Structure Analysis
The molecular structure of “(4-Ethyl-1,2-oxazol-3-yl)methanol” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of the ethyl group at the 4-position and a methanol group attached to the oxazole ring are characteristic of this compound .Applications De Recherche Scientifique
Anticancer Research
This compound may be used in anticancer studies, particularly in the synthesis of molecules that can be evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes, is a common method used in such research to quantify living cells .
Antiviral Studies
Derivatives of this compound could be synthesized and evaluated for their potential as antiviral agents. For instance, they could be tested against viruses like SARS-CoV-2 as viral entry inhibitors .
Antibacterial Applications
The compound’s derivatives might also be explored for antibacterial properties. This includes testing against various bacterial strains to determine efficacy and potency .
Spectroscopy and Analytical Chemistry
In analytical chemistry, this compound could be used in the synthesis of new materials for spectroscopic analysis, such as NMR spectroscopy, to understand molecular structures and compositions .
Catalysis
The compound may find applications in catalysis research, particularly in the synthesis of oxazolines, which are valuable intermediates in organic synthesis .
Biological Activity Studies
Oxazole derivatives are known for their diverse biological activities. Research into the biological activities of this compound could lead to the discovery of new pharmacologically active agents with antibacterial or antifungal properties .
Pharmaceutical Research
The structural motif of oxazole is common in pharmaceuticals. The compound could be used in the design and synthesis of new drugs with potential therapeutic applications .
Orientations Futures
The future directions for the study of “(4-Ethyl-1,2-oxazol-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could be potential candidates for the development of new pharmaceuticals .
Propriétés
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-4-9-7-6(5)3-8/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLHRGIWGCHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-1,2-oxazol-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)

![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2958888.png)




